3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“1H-Pyrrolo[2,3-b]pyridine” is a type of organic compound that belongs to the class of pyrrolopyridines . These compounds are characterized by a pyrrolopyridine moiety, which is a polycyclic aromatic compound containing a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves chemical modifications at various positions of the pyrrolopyridine ring . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
Molecular Structure Analysis
The molecular structure of “1H-Pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused to a pyridine ring . The exact structure of “3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine” would include additional chlorine and nitro groups, but specific details were not found.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine derivatives have been utilized in the efficient synthesis of various heterocyclic compounds. For instance, Figueroa‐Pérez et al. (2006) explored the synthesis of 4-substituted 7-azaindole derivatives using 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as building blocks. This approach demonstrates the versatility of such derivatives in nucleophilic displacement reactions, contributing to the development of diverse chemical structures (Figueroa‐Pérez et al., 2006).
Application in Cancer Research
- Zhang et al. (2019) highlighted the application of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which involve compounds like 2-chloro-3-nitroimidazo[1,2-a]pyridines, in the synthesis of novel chemical libraries. Their study identified compounds with significant antiproliferative activity against human colon cancer cell lines, showcasing the potential of these derivatives in medicinal chemistry and oncology research (Zhang et al., 2019).
Structural and Electronic Studies
- The study of the structural and electronic properties of 1H-pyrrolo[2,3-b]pyridines, which are closely related to this compound, has been conducted to understand their behavior under various chemical reactions. Herbert and Wibberley (1970) investigated the fragmentation of these compounds under electron impact, providing insights into their stability and reactivity, which is crucial for their application in synthetic chemistry and material science (Herbert & Wibberley, 1970).
Exploration of Reactivity
- Bazin et al. (2013) explored various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the compound's flexibility in undergoing different chemical reactions. This study emphasizes the compound's role in expanding the structural diversity of imidazo[1,2-a]pyridines, which are valuable in pharmaceuticals and materials science (Bazin et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory action against certain enzymes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect glucose metabolism, suggesting potential effects on related pathways .
Result of Action
Similar compounds have been found to reduce blood glucose levels, suggesting potential therapeutic applications in conditions such as diabetes .
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-9-6-3-10-7(11(12)13)1-4(5)6/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLKZBXMPRLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266261 | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-11-2 | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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